1-(Thiazol-2-yl)pyrrolidin-2-one

Descripción general

Descripción

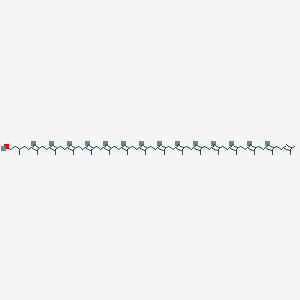

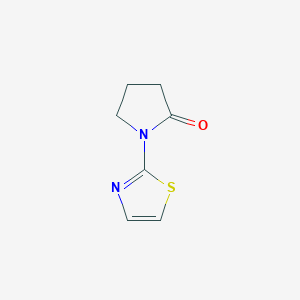

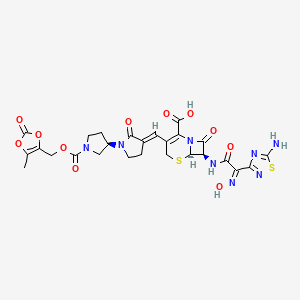

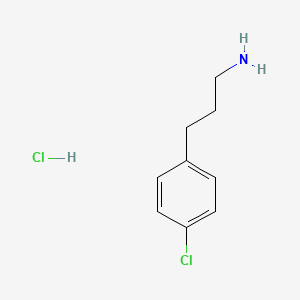

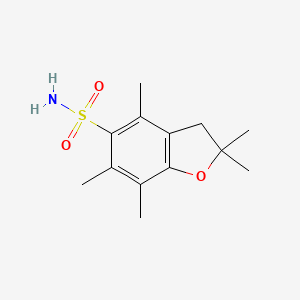

“1-(Thiazol-2-yl)pyrrolidin-2-one” is a compound that contains a five-membered pyrrolidine ring and a thiazole ring . The thiazole ring is a heterocyclic compound that contains sulfur and nitrogen . This compound is part of a larger family of thiazole-based pyrrolidinones .

Synthesis Analysis

A series of 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity . The synthesis involved the use of different cyclic or acyclic precursors, and the reaction conditions were carefully controlled . The structural assignments of the newly synthesized compounds were elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of “1-(Thiazol-2-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “1-(Thiazol-2-yl)pyrrolidin-2-one” were studied in the context of its anticonvulsant activity . The compound was tested in three seizure models: PTZ, picrotoxin, and MES .Aplicaciones Científicas De Investigación

Anticonvulsant Agents

A series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity . The activity was established in three seizure models: PTZ, picrotoxin, and MES . The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice .

Neurotoxicity Studies

Selected compounds of 1-(thiazol-2-yl)pyrrolidin-2-one were elected for neurotoxicity by the rotarod test . This helps in understanding the potential side effects of these compounds on the nervous system.

Drug Discovery

The five-membered pyrrolidine ring, which is a part of 1-(thiazol-2-yl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Kinase Inhibition

Compounds containing the pyrrolidine ring showed nanomolar activity against CK1γ and CK1ε . This suggests that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Pharmacokinetic Properties

A computational study was carried out, including prediction of pharmacokinetic properties of 1-(thiazol-2-yl)pyrrolidin-2-one . This helps in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Docking Studies

Molecular docking studies were conducted for 1-(thiazol-2-yl)pyrrolidin-2-one . This helps in understanding the interaction of these compounds with their target proteins.

Mecanismo De Acción

Target of Action

1-(Thiazol-2-yl)pyrrolidin-2-one, also known as 1-(1,3-thiazol-2-yl)pyrrolidin-2-one, has been evaluated for its anticonvulsant activity It’s worth noting that many anticonvulsant drugs work by enhancing the actions of gamma-aminobutyric acid (gaba), an inhibitory neurotransmitter, or reducing the actions of excitatory neurotransmitters such as glutamate .

Mode of Action

The compound’s anticonvulsant activity was established in three seizure models: ptz, picrotoxin, and mes . This suggests that the compound may interact with its targets to modulate neural discharges, thereby controlling seizures.

Biochemical Pathways

Given its anticonvulsant activity, it can be inferred that the compound likely influences the pathways involving gaba and glutamate, two key neurotransmitters involved in seizure activity .

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been considered in its evaluation as an anticonvulsant.

Result of Action

The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice . This indicates that the compound has a significant anticonvulsant effect.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-2-1-4-9(6)7-8-3-5-11-7/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPIBVRMSCXUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiazol-2-yl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)